molecular formula C13H14F2N4O2S B10902468 N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10902468
M. Wt: 328.34 g/mol
InChI Key: DMSFZWKFZHCBGT-REZTVBANSA-N
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Description

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound characterized by its complex structure, which includes a difluoromethoxy group, a methoxyphenyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 4-(difluoromethoxy)-3-methoxybenzaldehyde: This intermediate can be synthesized through the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluoromethylating agents under controlled conditions.

    Formation of the Schiff base: The aldehyde intermediate is then reacted with 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine in the presence of a suitable catalyst to form the Schiff base, N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The methoxy and difluoromethoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: Utilized as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The difluoromethoxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the triazolyl group could play a role in modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{(E)-1-[4-(METHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-HYDROXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

The presence of the difluoromethoxy group in N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique feature may contribute to its effectiveness in specific applications compared to its analogs.

Properties

Molecular Formula

C13H14F2N4O2S

Molecular Weight

328.34 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H14F2N4O2S/c1-3-22-13-18-16-8-19(13)17-7-9-4-5-10(21-12(14)15)11(6-9)20-2/h4-8,12H,3H2,1-2H3/b17-7+

InChI Key

DMSFZWKFZHCBGT-REZTVBANSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC(=C(C=C2)OC(F)F)OC

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC(=C(C=C2)OC(F)F)OC

Origin of Product

United States

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